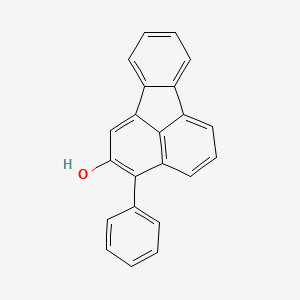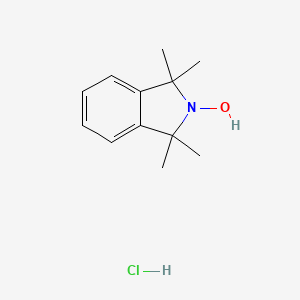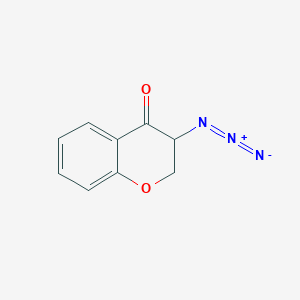
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- typically involves the azidation of a suitable precursor. One common method is the reaction of 4H-1-Benzopyran-4-one, 2,3-dihydro- with sodium azide in the presence of a catalyst such as copper sulfate and sodium ascorbate in dimethylformamide (DMF) at room temperature . This reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces a leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The benzopyran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain synthetic applications.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, which can alter its biological activity and reactivity.
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-: Has multiple hydroxyl groups, enhancing its antioxidant properties.
Uniqueness
The presence of the azido group in 4H-1-Benzopyran-4-one, 3-azido-2,3-dihydro- makes it unique among benzopyran derivatives. This functional group imparts distinct reactivity, enabling its use in a variety of synthetic and biological applications.
Propriétés
Numéro CAS |
155060-17-6 |
|---|---|
Formule moléculaire |
C9H7N3O2 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-azido-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7N3O2/c10-12-11-7-5-14-8-4-2-1-3-6(8)9(7)13/h1-4,7H,5H2 |
Clé InChI |
IZHKRIBZZHYXGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C2O1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


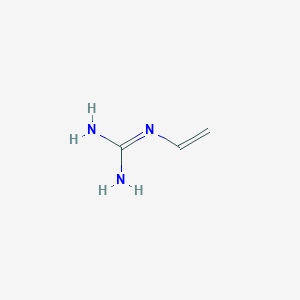
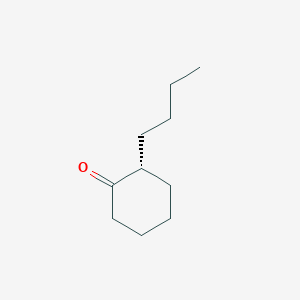
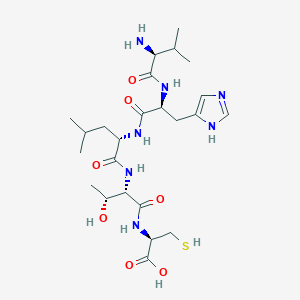


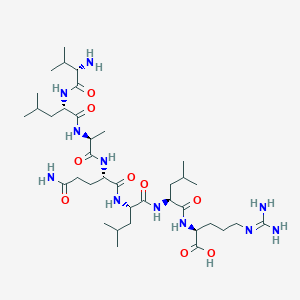
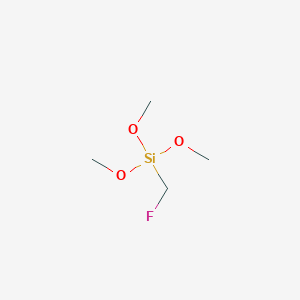
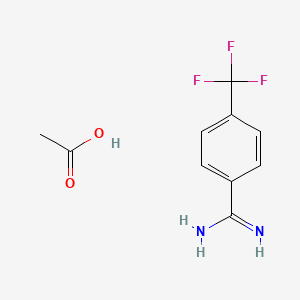
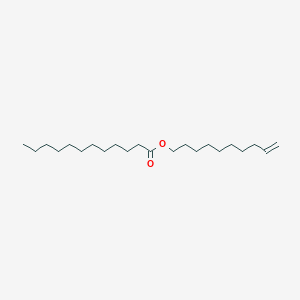
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)

